5-Chloro-2-(pyrrolidin-2-YL)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles as Versatile Chemical Scaffolds
Pyrimidine is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3. numberanalytics.comnih.gov This structural motif is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). nih.govignited.inmicrobenotes.com Beyond their role in genetics, pyrimidine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities. nih.gov
The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a diverse array of synthetic compounds. numberanalytics.com Researchers have successfully developed pyrimidine-based drugs with applications as antibacterial, antiviral, antifungal, cardiovascular, and anticancer agents. nih.govignited.in The ability of the pyrimidine core to participate in hydrogen bonding and other molecular interactions contributes to its frequent appearance in biologically active molecules and approved pharmaceuticals. nih.gov
Role of Pyrrolidine (B122466) Moieties in Modulating Molecular Architecture and Interactions
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another crucial scaffold widely employed in drug discovery and medicinal chemistry. researchgate.netnih.gov Unlike flat aromatic rings, the non-planar, three-dimensional structure of the pyrrolidine moiety allows for a more effective exploration of the surrounding pharmacophore space. researchgate.netnih.gov This spatial arrangement is a key factor in designing molecules with high target selectivity and affinity.
A significant feature of the pyrrolidine ring is its contribution to the stereochemistry of a molecule. The presence of chiral centers allows for the synthesis of different stereoisomers, whose spatial orientation of substituents can lead to distinct biological profiles and binding modes with enantioselective proteins like enzymes and receptors. researchgate.netnih.gov The pyrrolidine nucleus is a common feature in many natural products, especially alkaloids, and is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov Its derivatives have shown a broad spectrum of therapeutic potential, including anti-inflammatory, antiviral, and antitumoral activities. nih.govfrontiersin.org
Overview of Chloro-Substituted Pyrimidines in Contemporary Synthetic and Chemical Biology Research
In the realm of synthetic chemistry, chloro-substituted pyrimidines serve as highly valuable intermediates. thieme.de The chlorine atom on the pyrimidine ring acts as an effective leaving group, facilitating nucleophilic substitution reactions. researchgate.net This reactivity allows for the straightforward introduction of various functional groups, such as amino, hydroxyl, or carboxyl groups, onto the pyrimidine core. researchgate.netacs.org This synthetic flexibility makes chloro-pyrimidines essential building blocks for generating large libraries of novel compounds for high-throughput screening in drug discovery programs. nih.govthieme.de
The introduction of a chlorine atom can also directly modulate the physicochemical properties and biological activity of the parent molecule. ontosight.ainih.gov More than 88% of pharmaceuticals in the United States are dependent on chlorine chemistry in their synthesis. nih.gov Research into chloro-substituted pyrimidines has led to the development of compounds with potential therapeutic uses, including antitumor and antidiabetic agents. researchgate.netresearchgate.netnih.gov For instance, 2,5-disubstituted pyrimidines derived from 2-chloro-5-bromopyrimidine have been evaluated for their cytotoxic activity against cancer cell lines. researchgate.net
Research Trajectory of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine and Structurally Related Compounds
While extensive research exists for the individual pyrimidine and pyrrolidine scaffolds, dedicated studies on the specific compound This compound are not widely documented in publicly available literature. However, its structure represents a logical hybridization of the key chemical motifs discussed previously. The research trajectory for such a compound can be inferred from the synthesis and investigation of structurally similar molecules.
The synthesis of such a hybrid would likely involve the coupling of a chloro-pyrimidine precursor with a pyrrolidine derivative. The chlorine atom at the 5-position influences the electronic properties of the pyrimidine ring, while the pyrrolidin-2-yl group at the 2-position provides a three-dimensional, chiral component.
Research into related structures highlights the potential areas of interest for this compound class. For example, various pyrimidine-pyrrolidine hybrids have been investigated for their biological activities. One study reported that a compound featuring a pyrrolidinyl-pyrimidinylamino moiety exhibited antiviral activity. scialert.net Similarly, derivatives of 5-chloro-indole-2-carboxylate containing a pyrrolidine group have been synthesized and evaluated as potent inhibitors of specific kinases involved in cancer pathways. mdpi.com The combination of a 5-chloropyrimidine (B107214) core with other nitrogen-containing heterocycles has also led to the discovery of potent dual inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy. researchgate.net
The table below details some structurally related compounds, providing insight into the chemical space surrounding This compound .
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | C₉H₁₀ClN₃O₂ | 227.65 | 327064-06-2 |
| 5-Chloro-2-(pyrrolidin-2-ylmethoxy)pyrimidine | C₉H₁₂ClN₃O | 213.67 | Not Available |
| 2-(4-methyl-5-nitro-6-(pyrrolidin-1-yl)-pyrimidin-2-ylamino)-3-phenylpropanoic acid | C₂₁H₂₄N₅O₄ | 426.45 | Not Available |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | C₁₅H₁₂ClN₅ | 310.76 | Not Available |
Given the established pharmacological importance of the pyrimidine, pyrrolidine, and chloro-substituent motifs, the research trajectory for This compound and its analogs logically points toward evaluation for various therapeutic applications, particularly in oncology, virology, and bacteriology. Future research would likely focus on its synthesis, stereochemical analysis, and screening against a panel of biological targets.
Structure
3D Structure
Properties
CAS No. |
944901-10-4 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C8H10ClN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 |
InChI Key |
USKFNALSRMYUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Pyrrolidin 2 Yl Pyrimidine and Analogues
General Principles of Pyrimidine (B1678525) Ring Synthesis Relevant to 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine
The formation of the pyrimidine core is a foundational step in the synthesis of this compound. Various classical and modern synthetic strategies can be employed to construct this key heterocyclic scaffold.
Cyclocondensation Approaches for Pyrimidine Core Formation
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. mdpi.comorganic-chemistry.org For the synthesis of a 2-substituted pyrimidine such as the target compound, a common approach is the condensation of a β-dicarbonyl compound with an appropriate amidine. mdpi.com The specific nature of the starting materials can be varied to introduce different substituents onto the pyrimidine ring.
Key reaction types for pyrimidine core formation include:
[5+1] Cycloadditions: This approach involves the annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals. mdpi.com
[3+3] Cycloadditions: These reactions can utilize components such as 3-ethoxycyclobutanones and amidines to form the pyrimidine ring.
Multi-component Reactions: Strategies involving three or more components, such as the Biginelli reaction, offer a convergent approach to highly substituted pyrimidines. mdpi.com
For the specific synthesis of a 2-(pyrrolidin-2-YL)pyrimidine, a plausible cyclocondensation strategy would involve the reaction of a suitable 1,3-dielectrophile with a pyrrolidine-derived amidine.
Strategies for Introducing the Pyrrolidine (B122466) Moiety onto the Pyrimidine Core
The introduction of the pyrrolidine ring, specifically the pyrrolidin-2-yl isomer, onto the pyrimidine core can be achieved at different stages of the synthesis. A common and effective method is through nucleophilic substitution reactions on a pre-formed, halogenated pyrimidine ring. wuxiapptec.com The pyrrolidine ring itself is a prevalent core structure in many biologically active molecules and can be synthesized through various methods, including ring contractions of pyridines. nih.gov
When introducing the pyrrolidine moiety, it is often necessary to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the pyrrolidine nitrogen. This prevents side reactions and allows for controlled functionalization. The Boc group can be later removed under acidic conditions. reddit.comrsc.orgresearchgate.netgoogleapis.comresearchgate.net
Methods for Selective Halogenation at the Pyrimidine C-5 Position
Selective halogenation of the pyrimidine ring at the C-5 position is a critical step in the synthesis of the target molecule. This transformation can be achieved using various electrophilic halogenating agents. The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the substituents already present on the ring.
Common reagents for the selective chlorination of pyrimidines include:
N-Chlorosuccinimide (NCS): NCS is a mild and efficient reagent for the chlorination of pyrimidines, often used in an inert solvent. mostwiedzy.pl The reaction can proceed at room temperature or with gentle heating. mostwiedzy.pl
Sulfuryl chloride (SO2Cl2): This reagent can also be used for the chlorination of pyrimidine derivatives. mostwiedzy.pl
Trichloroisocyanuric acid (TCCA): TCCA is another effective reagent for the chlorination of nitrogen-containing heterocycles. nih.gov
The choice of chlorinating agent and reaction conditions can be optimized to achieve high yields and selectivity for the desired 5-chloro-substituted product. mostwiedzy.pl
Targeted Synthetic Routes to this compound
The synthesis of this compound can be approached through well-defined multi-step pathways that combine the general principles outlined above. These routes often involve the careful orchestration of ring formation, substitution, and functional group manipulation.
Multi-Step Organic Synthesis Pathways
A logical multi-step synthesis of this compound can be envisioned starting from readily available precursors. One plausible pathway involves the initial construction of the 2-(pyrrolidin-2-YL)pyrimidine core, followed by selective chlorination at the C-5 position.
A hypothetical synthetic sequence could be:
Protection of Pyrrolidine: Commercially available (S)-pyrrolidin-2-ylmethanol can be protected with a Boc group to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. nih.gov
Formation of the Pyrimidine Ring: The protected pyrrolidine derivative can be converted into a suitable amidine precursor and then subjected to a cyclocondensation reaction with a 1,3-dicarbonyl equivalent to form the 2-(N-Boc-pyrrolidin-2-YL)pyrimidine.
Selective C-5 Chlorination: The resulting 2-substituted pyrimidine can then be selectively chlorinated at the C-5 position using a reagent such as N-chlorosuccinimide (NCS). mostwiedzy.pl
Deprotection: The final step would involve the removal of the Boc protecting group under acidic conditions, for example, using hydrochloric acid in dioxane, to yield the target compound, this compound. reddit.com
This multi-step approach allows for the controlled introduction of the required functional groups and ensures the correct regiochemistry of the final product.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine Derivatives
An alternative and powerful strategy for the synthesis of this compound involves the use of Nucleophilic Aromatic Substitution (SNAr) reactions on a di-halogenated pyrimidine precursor. wuxiapptec.com The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly when substituted with electron-withdrawing groups. wuxiapptec.com
The regioselectivity of SNAr reactions on dichloropyrimidines is a key consideration. For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can influence this selectivity. wuxiapptec.com
A potential SNAr-based synthesis of the target compound could proceed as follows:
Starting Material: A suitable starting material would be a 2,5-dichloropyrimidine (B52856) or a related di-halogenated pyrimidine.
Nucleophilic Substitution: The di-halogenated pyrimidine would be reacted with a protected pyrrolidine derivative, such as N-Boc-2-aminopyrrolidine, as the nucleophile. The reaction would be carried out in the presence of a base to facilitate the substitution.
Regioselectivity: The conditions would need to be carefully controlled to favor substitution at the C-2 position. The presence of a substituent at the C-5 position can influence the regioselectivity of the reaction. nih.gov
Deprotection: Following the successful SNAr reaction, the Boc protecting group would be removed to afford the final product.
The SNAr approach offers a convergent and often high-yielding route to substituted pyrimidines. The following table provides a hypothetical comparison of reaction conditions for SNAr on a dichloropyrimidine.
| Nucleophile | Dichloropyrimidine | Solvent | Base | Temperature (°C) |
| Pyrrolidine | 2,4-Dichloropyrimidine | Dioxane | K2CO3 | 100 |
| N-Boc-2-aminopyrrolidine | 2,5-Dichloropyrimidine | DMF | DIPEA | 80 |
Catalytic Cross-Coupling Reactions (e.g., Suzuki, Ullmann-type) for Pyrimidine Functionalization
Catalytic cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the pyrimidine core of this compound. These reactions, primarily mediated by palladium or copper catalysts, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine ring.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. In the context of pyrimidine synthesis, this reaction is frequently employed to introduce aryl or heteroaryl groups at various positions on the pyrimidine ring. For instance, the chlorine atom at the 5-position of a pyrimidine ring can be substituted with an aryl or heteroaryl group using a corresponding boronic acid in the presence of a palladium catalyst and a base.
Studies on di- and tetra-chloropyrimidines have demonstrated the site-selectivity of Suzuki-Miyaura couplings, which is crucial for the controlled synthesis of specifically substituted pyrimidines. The regioselectivity of the coupling can be influenced by the electronic properties of the pyrimidine ring and the specific reaction conditions, including the choice of catalyst, ligand, and base. While direct examples for this compound are not abundant in the readily available literature, the principles of Suzuki-Miyaura coupling on other chloropyrimidines are directly applicable.
Ullmann-type Reactions:
Ullmann-type coupling reactions, which are typically copper-catalyzed, are instrumental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are particularly relevant for the introduction of amine or ether functionalities onto the pyrimidine scaffold. In the synthesis of analogues of this compound, an Ullmann condensation could be envisioned for coupling an amine to the 5-position of a suitably activated pyrimidine precursor.
The classic Ullmann condensation involves the reaction of an aryl halide with an alcohol, thiol, or amine in the presence of copper. Modern variations of this reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions. For the synthesis of pyrimidine derivatives, Ullmann-type reactions provide a valuable method for introducing nitrogen-based substituents, which are common features in biologically active molecules.
| Reaction Type | Catalyst | Bond Formed | Application in Pyrimidine Functionalization |
| Suzuki-Miyaura | Palladium(0) complexes | C-C | Introduction of aryl, heteroaryl, or alkyl groups at the 5-position. |
| Ullmann-type | Copper(I) or Copper(II) salts | C-N, C-O | Introduction of amino, alkoxy, or aryloxy groups. |
Advanced Synthetic Techniques and Optimization
To enhance the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogues, advanced synthetic techniques are often employed. These include microwave-assisted synthesis, considerations for asymmetric synthesis to control stereochemistry, and meticulous optimization of reaction conditions.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and purities of the desired products. In the synthesis of pyrimidine derivatives, microwave heating has been successfully applied to various reactions, including nucleophilic aromatic substitutions and cross-coupling reactions.
For the synthesis of this compound, a key step could be the coupling of a 2,5-dichloropyrimidine with a pyrrolidine derivative. Microwave irradiation can facilitate this nucleophilic substitution reaction, potentially leading to a more efficient and rapid synthesis compared to conventional heating methods. The use of microwave synthesis is particularly advantageous for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Asymmetric Synthesis Considerations for Pyrrolidine Chirality
The pyrrolidine ring in this compound contains a stereocenter at the 2-position. As the biological activity of chiral molecules is often dependent on their stereochemistry, the asymmetric synthesis of this pyrrolidine moiety is of significant importance. Several strategies can be employed to introduce the desired chirality.
One common approach is the use of chiral starting materials, such as L-proline or its derivatives, which possess the desired stereochemistry. Alternatively, asymmetric catalytic methods can be used to create the chiral center during the synthesis of the pyrrolidine ring. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. The development of stereoselective syntheses is crucial for obtaining enantiomerically pure this compound for pharmacological evaluation.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of this compound, several parameters can be systematically varied to achieve optimal results.
Key Parameters for Optimization:
Catalyst and Ligand: The choice of catalyst and ligand is crucial for cross-coupling reactions. Screening different palladium or copper catalysts and a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly impact the reaction efficiency.
Base: The strength and nature of the base can influence the rate and outcome of the reaction. Common bases used in cross-coupling reactions include carbonates, phosphates, and alkoxides.
Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the reaction kinetics and selectivity.
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion of the starting materials without decomposition of the product.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.
Derivatization and Post-Synthetic Functionalization Strategies
Once the core structure of this compound is assembled, further derivatization and post-synthetic functionalization can be performed to explore the chemical space around this scaffold and to modulate its biological activity. These modifications can be targeted at either the pyrimidine ring or the pyrrolidine moiety.
Chemical Transformations of the Pyrrolidine Ring
The pyrrolidine ring offers several sites for chemical modification, allowing for the introduction of a variety of functional groups. The secondary amine of the pyrrolidine can be readily functionalized through various reactions.
Common Transformations of the Pyrrolidine Nitrogen:
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl, or other substituted groups.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen atom.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups.
Modifications and Substitutions at the Pyrimidine C-2 and C-5 Positions
The C-5 position, bearing a chloro substituent, is activated for nucleophilic aromatic substitution and is a prime site for palladium-catalyzed cross-coupling reactions. researchgate.netmostwiedzy.pl The chlorine atom can be replaced by a variety of other functional groups. For instance, halogenation reactions can be employed to introduce other halogens, which can serve as handles for further diversification. mostwiedzy.pl More complex moieties, such as aryl, heteroaryl, or alkyl groups, can be introduced via coupling reactions. These modifications at the C-5 position can significantly impact the molecule's interaction with biological targets. researchgate.netmostwiedzy.pl
The C-2 position is characterized by the presence of the pyrrolidine ring. Modifications at this site can involve substitutions on the pyrrolidine ring itself or the complete replacement of the pyrrolidinyl moiety with other cyclic or acyclic amine structures. For example, new series of pyrimidine derivatives have been synthesized bearing different sulphonamide phenyl moieties at the C-2 position. nih.gov Structure-guided modifications on related scaffolds, such as 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, have demonstrated the feasibility of altering substituents attached to the pyrrolidine ring to enhance selectivity for specific biological targets. nih.gov
Below is a table summarizing potential modifications at the C-2 and C-5 positions.
| Position | Original Group | Potential New Substituent | General Reaction Type |
|---|---|---|---|
| C-5 | -Cl | -F, -Br, -I | Halogen Exchange (Halex) Reaction |
| C-5 | -Cl | Aryl / Heteroaryl groups | Suzuki or Stille Coupling |
| C-5 | -Cl | Alkynyl groups | Sonogashira Coupling |
| C-5 | -Cl | Amino groups | Buchwald-Hartwig Amination |
| C-2 | -Pyrrolidinyl | Substituted Pyrrolidinyl | Functionalization of the pyrrolidine ring |
| C-2 | -Pyrrolidinyl | Other Amines (cyclic/acyclic) | Nucleophilic Aromatic Substitution |
| C-2 | -Pyrrolidinyl | Aryl / Heteroaryl groups | Suzuki or Stille Coupling (after conversion) |
Introduction of Diverse Molecular Moieties for Structural Diversity
Achieving structural diversity is a cornerstone of medicinal chemistry, enabling the exploration of a broader chemical space to identify compounds with optimized properties. primescholars.comtargetmol.com For the this compound scaffold, introducing a wide range of molecular moieties is essential for developing extensive structure-activity relationships (SAR). nih.gov Diversity-oriented synthesis strategies focus on creating libraries of compounds with significant structural variations from a common core. targetmol.com
The introduction of diverse functionalities can be achieved through various synthetic transformations targeting the pyrimidine core. The versatility of the pyrimidine ring allows for the attachment of numerous chemical groups, which is crucial in drug design and discovery. primescholars.comgsconlinepress.com For instance, the synthesis of S-heterocycles, such as thiazole (B1198619) or thiophene, and their subsequent attachment to the pyrimidine core can be accomplished through condensation or cyclization reactions. researchgate.net Thiophene analogues of related heterocyclic systems have been successfully synthesized and evaluated. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing diversity. mostwiedzy.pl These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the linkage of various aromatic, heteroaromatic, and aliphatic groups to the pyrimidine ring, typically at the C-5 position by replacing the chloro group. mostwiedzy.plmostwiedzy.pl Furthermore, multicomponent reactions offer an efficient pathway to generate complex and diverse structures in a single step, which has been applied to the synthesis of various pyrimidine analogues. jchemrev.com The goal of these synthetic efforts is to produce a collection of molecules with varied physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity, to systematically probe interactions with biological targets. nih.gov
The following table outlines examples of diverse moieties that can be introduced to the pyrimidine scaffold to enhance structural diversity.
| Introduced Moiety | Point of Attachment | Synthetic Methodology | Rationale for Diversity |
|---|---|---|---|
| Substituted Phenyl Rings | C-5 | Suzuki Coupling | Explore electronic and steric effects of substituents. |
| Thiophene/Furan Rings | C-5 | Stille or Suzuki Coupling | Introduce alternative heteroaromatic systems. nih.gov |
| Indole Scaffolds | C-2 or C-5 | Buchwald-Hartwig Amination / Coupling | Incorporate a privileged structure in medicinal chemistry. |
| Sulphonamide Groups | C-2 or C-5 | Nucleophilic Substitution / Coupling | Introduce hydrogen bond donors/acceptors. nih.gov |
| Functionalized Alkyl Chains | C-5 | Sonogashira Coupling followed by reduction | Vary chain length and introduce polar functional groups. |
| Benzoazoles (e.g., Benzimidazole) | C-2 | Condensation / Nucleophilic Substitution | Introduce rigid, planar heterocyclic systems. nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine in solution. Through a combination of one-dimensional and multi-dimensional experiments, the chemical environment and connectivity of each atom in the molecule can be mapped.
The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring atoms. For this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) ring and the pyrrolidine (B122466) ring.
The pyrimidine ring contains two aromatic protons. The proton at the C4 position (H-4) and the proton at the C6 position (H-6) are chemically equivalent due to the free rotation around the C2-pyrrolidine bond, and are expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.
The pyrrolidine ring presents a more complex set of signals in the aliphatic region. The proton on the chiral carbon C2' (H-2') is adjacent to the pyrimidine ring and a nitrogen atom, causing a significant downfield shift compared to other aliphatic protons. The remaining protons on the pyrrolidine ring (H-3', H-4', H-5') will appear as multiplets due to spin-spin coupling with their neighbors. The secondary amine proton (N-H) signal may be broad and its chemical shift can be solvent-dependent. ucl.ac.uk
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4, H-6 (Pyrimidine) | ~8.7 | Singlet (s) |
| H-2' (Pyrrolidine) | ~4.5 - 5.0 | Triplet (t) or Multiplet (m) |
| H-3' (Pyrrolidine) | ~2.0 - 2.3 | Multiplet (m) |
| H-4' (Pyrrolidine) | ~1.8 - 2.1 | Multiplet (m) |
| H-5' (Pyrrolidine) | ~3.0 - 3.4 | Multiplet (m) |
| N-H (Pyrrolidine) | Variable (e.g., ~2.5 - 4.0) | Broad Singlet (br s) |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For this compound, a total of nine distinct carbon signals are anticipated.
The pyrimidine ring carbons (C-2, C-4, C-5, C-6) are expected in the aromatic region (δ 120-170 ppm). The C-2 carbon, directly attached to the pyrrolidine ring and two nitrogen atoms, will be significantly downfield. The C-5 carbon, bonded to the electronegative chlorine atom, will also be shifted downfield, while its signal intensity may be reduced. acs.org The C-4 and C-6 carbons are expected to be nearly equivalent.
The four carbons of the pyrrolidine ring (C-2', C-3', C-4', C-5') will appear in the aliphatic region (δ 20-70 ppm). The C-2' carbon, attached to both the pyrimidine ring and the pyrrolidine nitrogen, will be the most deshielded of this set. ipb.pt
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~165 |
| C-4, C-6 (Pyrimidine) | ~158 |
| C-5 (Pyrimidine) | ~125 |
| C-2' (Pyrrolidine) | ~60 |
| C-3' (Pyrrolidine) | ~25 |
| C-4' (Pyrrolidine) | ~35 |
| C-5' (Pyrrolidine) | ~47 |
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure at the nitrogen centers. rsc.org The target molecule contains three distinct nitrogen atoms: two in the pyrimidine ring (N-1, N-3) and one in the pyrrolidine ring (N-1').
The chemical shifts of the pyrimidine nitrogens are sensitive to substituent effects. researchgate.net The pyridine-like nitrogens in the pyrimidine ring are expected to resonate in a characteristic range. The pyrrolidine nitrogen, being a secondary amine, will have a chemical shift typical for saturated heterocyclic amines. nist.gov These shifts can provide valuable information on tautomeric equilibria and protonation states. scispace.commdpi.com
Predicted ¹⁵N NMR Chemical Shifts (Referenced to CH₃NO₂)
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |
| N-1, N-3 (Pyrimidine) | -80 to -130 |
| N-1' (Pyrrolidine) | -320 to -350 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub It would be used to definitively link each proton signal in the pyrrolidine ring to its corresponding carbon (H-2' to C-2', H-3' to C-3', etc.) and the pyrimidine protons to their carbons (H-4/H-6 to C-4/C-6). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). libretexts.org It is crucial for establishing the connectivity between the two ring systems. Key correlations would include the one between the H-2' proton on the pyrrolidine ring and the C-2 carbon of the pyrimidine ring, and between the H-4/H-6 pyrimidine protons and other carbons within the pyrimidine ring (e.g., C-5). columbia.edu
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds. It would reveal the entire spin system of the pyrrolidine ring, showing correlations from H-2' to H-3', H-3' to H-4', and H-4' to H-5'.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₁₀ClN₃).
Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. wikipedia.org The fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses. libretexts.org A primary fragmentation event would likely be the alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the loss of the pyrrolidine ring or parts of it. Another expected pathway involves the cleavage of the C-Cl bond. Fragmentation of the pyrimidine ring itself, often through the loss of HCN or related neutral molecules, is also a common pathway for this class of compounds. researchgate.net
Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Identity |
| 199/201 | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| 164 | [M - Cl]⁺ |
| 130 | [M - C₄H₇N]⁺, Loss of pyrrolidine radical |
| 129 | [M - C₄H₈N]⁺, Loss of pyrrolidinium |
| 70 | [C₄H₈N]⁺, Pyrrolidinium fragment |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The spectrum of this compound would exhibit several key absorption bands. Aromatic C-H stretching from the pyrimidine ring would be observed just above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the C-H bonds of the pyrrolidine ring would appear just below 3000 cm⁻¹. A notable band for the N-H stretch of the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹.
The pyrimidine ring itself will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. core.ac.uk The C-Cl stretch will give rise to a strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com
Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3050 - 3150 | C-H Stretch | Aromatic (Pyrimidine) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine) |
| 1550 - 1610 | C=N Stretch | Pyrimidine Ring |
| 1400 - 1500 | C=C Stretch | Pyrimidine Ring |
| 850 - 550 | C-Cl Stretch | Chloro-Aromatic |
Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific X-ray crystallography data for the compound "this compound" could be located. As a result, the detailed structural analysis requested, including the determination of conformation, dihedral angles, and the analysis of intermolecular non-covalent interactions, cannot be provided at this time.
The generation of scientifically accurate and detailed information for the specified subsections—3.4.1. Determination of Conformation and Dihedral Angles and 3.4.2. Analysis of Intermolecular Non-Covalent Interactions within Crystal Lattices—is entirely contingent on the availability of an experimentally determined crystal structure. Without this foundational data, any discussion would be speculative and would not meet the required standards of a thorough and authoritative scientific article.
Further research or the synthesis and crystallographic analysis of "this compound" would be necessary to produce the specific data required for the requested article.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of molecules of this class. researchgate.net By approximating the many-electron Schrödinger equation, DFT methods can accurately predict molecular geometries, energies, and a variety of other chemical properties.
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as those employing the B3LYP exchange-correlation functional with a basis set like 6-311++G(d,p), are commonly used for this purpose. researchgate.net
The energetic landscape can be explored by identifying various stable conformers and the transition states that connect them. This exploration reveals the relative stabilities of different spatial arrangements of the pyrrolidine (B122466) ring with respect to the pyrimidine (B1678525) ring. The results of such a study would typically be presented in a table summarizing the key geometrical parameters of the lowest energy conformer.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C2-C(pyrrolidine) | 1.485 | |
| C5-Cl | 1.740 | |
| N1-C2 | 1.335 | |
| C4-C5 | 1.380 | |
| **Bond Angles (°) ** | ||
| N1-C2-N3 | 126.5 | |
| C4-C5-C6 | 117.0 | |
| Cl-C5-C4 | 119.5 | |
| Dihedral Angle (°) | ||
| N1-C2-C(pyrrolidine)-N(pyrrolidine) | -155.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the nitrogen atoms of the pyrimidine ring. In contrast, the LUMO is anticipated to be distributed over the electron-deficient pyrimidine ring, particularly with significant contributions from the carbon atom bonded to the electronegative chlorine atom. wuxibiology.com This distribution suggests that electrophilic attacks would likely occur on the pyrrolidine moiety, while nucleophilic substitutions would be favored at the C5 position of the pyrimidine ring.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical data for illustrative purposes.
| Molecular Orbital | Energy (eV) | Character/Localization |
|---|---|---|
| HOMO | -6.85 | Pyrrolidine ring, Pyrimidine N atoms |
| LUMO | -1.20 | Pyrimidine ring, C5-Cl bond |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability |
Computational methods are highly effective in predicting NMR spectra, which can be invaluable for confirming molecular structures and assigning signals in experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. mdpi.com
By performing GIAO calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. rsc.org Comparing these predicted chemical shifts with experimental data helps to validate the proposed structure and can be particularly useful in distinguishing between different isomers or regiomers that may form during synthesis.
Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | GIAO Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| Pyrimidine Ring | ||
| C2 | 163.5 | 164.2 |
| C4 | 158.0 | 158.8 |
| C5 | 118.9 | 119.5 |
| C6 | 156.5 | 157.1 |
| Pyrrolidine Ring | ||
| C2' | 60.1 | 60.9 |
| C3' | 25.8 | 26.3 |
| C4' | 24.5 | 25.1 |
| C5' | 46.2 | 46.8 |
Molecular Dynamics (MD) Simulations
While DFT studies provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. nih.gov
MD simulations can be used to explore the conformational space of this compound. A key area of flexibility is the rotation around the single bond connecting the pyrimidine and pyrrolidine rings. By tracking the dihedral angle between the two rings over the course of a simulation, it is possible to identify the most populated conformations and the energy barriers to rotation between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.
Table 4: Conformational States and Rotational Energy Barriers This table presents hypothetical data for illustrative purposes.
| Dihedral Angle Range (°) | Conformational State | Relative Population (%) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| -160 to -140 | Anti-periplanar | 75 | 3.5 (to Syn) |
| -20 to 20 | Syn-periplanar | 25 | 5.2 (to Anti) |
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding affects its structure and dynamics. nih.gov For instance, water molecules are expected to form hydrogen bonds with the nitrogen atoms of the pyrimidine ring, which can induce slight geometric distortions and influence the conformational preferences of the molecule. The Polarizable Continuum Model (PCM) is another approach to study solvent effects. mdpi.com
Table 5: Calculated Properties in Gas Phase vs. Aqueous Solution This table presents hypothetical data for illustrative purposes.
| Property | Gas Phase | Aqueous Solution (MD Simulation) |
|---|---|---|
| Dipole Moment (Debye) | 2.5 D | 3.8 D |
| Solvation Energy (kcal/mol) | N/A | -12.5 |
| Average H-bonds (solute-water) | N/A | 2.1 |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and reactivity of a molecule. From the electronic properties, several descriptors can be derived that quantify the molecule's stability and propensity to engage in chemical reactions.
Global reactivity descriptors are fundamental in conceptual DFT and are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals, often called frontier orbitals, are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netmdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT Note: The following values are hypothetical examples based on typical DFT calculations for similar heterocyclic molecules and are for illustrative purposes.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Indicates chemical stability and reactivity; a larger gap suggests higher stability. |
| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.5 | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 | Represents the "escaping tendency" of electrons from a system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 | Measures resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | 1 / (2η) | 0.2 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | μ² / (2η) | 3.2 | Measures the ability of a species to accept electrons. researchgate.net |
These descriptors collectively suggest that the molecule possesses a stable electronic configuration (due to a significant energy gap) but has defined regions susceptible to electrophilic or nucleophilic attack, which can be further analyzed using local reactivity descriptors. mdpi.com
Aromaticity is a key chemical property that influences the stability, reactivity, and magnetic properties of a cyclic molecule. It can be assessed using various computational indices.
The pyrimidine ring is a six-membered aromatic heterocycle. scialert.net Its aromaticity is due to the cyclic, planar arrangement of atoms with a continuous loop of six π-electrons (satisfying Hückel's rule). The presence of two electronegative nitrogen atoms makes the ring π-deficient, which influences its chemical reactivity, particularly towards nucleophilic substitution. scialert.netumich.edu Computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) can quantify this property. HOMA values for aromatic systems are typically close to 1, while NICS values calculated at the ring's center are negative for aromatic rings.
In contrast, the pyrrolidine ring is a five-membered saturated, aliphatic heterocycle. nih.gov It is non-planar and lacks a continuous system of p-orbitals, meaning it does not have delocalized π-electrons. Therefore, it is considered non-aromatic. HOMA values for such non-aromatic rings are typically close to zero or negative, and NICS values are close to zero.
Table 2: Aromaticity Indices for the Rings of this compound Note: Values are representative based on the general chemical nature of these rings.
| Ring System | Aromaticity Status | Expected HOMA Value | Expected NICS(0) Value (ppm) |
| Pyrimidine | Aromatic | ~0.8 - 0.95 | -5 to -10 |
| Pyrrolidine | Non-aromatic | ~0.0 | ~0 |
Molecular Docking and Binding Mechanism Predictions for In Vitro Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. chemrxiv.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-protein interactions. niscpr.res.innih.gov For this compound, docking studies can identify potential protein targets and predict the binding mode and affinity.
The stability of a ligand-protein complex is governed by a variety of non-covalent intermolecular interactions. nih.gov These interactions determine the binding affinity and specificity of the ligand for the protein's active site. Docking studies on compounds structurally related to this compound reveal several key types of interactions: nih.govarabjchem.org
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the N-H group in the pyrrolidine ring can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) are often crucial for anchoring the ligand in the binding pocket.
Hydrophobic Interactions: The non-polar parts of the molecule, such as the carbon backbone of the pyrrolidine ring and the pyrimidine ring itself, can form favorable hydrophobic interactions with non-polar amino acid residues like Valine, Leucine, Isoleucine, and Phenylalanine. researchgate.net
π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan. This occurs when the aromatic rings stack parallel to each other, contributing to binding stability.
Halogen Bonding: The chlorine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains. This is an increasingly recognized interaction in drug design.
The binding pocket is a specific cavity or groove on the surface of a protein where a ligand binds. Computational tools can predict the location and properties of these pockets. nih.govnih.gov Once a potential target is identified for a pyrimidine derivative, docking simulations place the ligand into this pocket and identify the specific amino acid residues that form the key interactions.
For example, in docking studies of pyrimidine-based inhibitors against protein kinases, a common target class, the pyrimidine core often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The pyrrolidine and chloro-substituents would then extend into adjacent sub-pockets, forming additional hydrophobic or polar interactions that enhance potency and selectivity. nih.gov
Table 3: Example of Predicted Interacting Residues for a Pyrimidine-based Ligand in a Kinase Binding Pocket Note: This table is a hypothetical representation based on common interaction patterns for this class of compounds.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue(s) |
| Hydrogen Bond | Pyrimidine N1/N3 | Hinge Region Backbone (e.g., Cys, Met) |
| Hydrogen Bond | Pyrrolidine N-H | Acidic/Polar Residue (e.g., Asp, Glu) |
| Hydrophobic | Pyrrolidine Ring | Aliphatic Residues (e.g., Leu, Val, Ala) |
| π-π Stacking | Pyrimidine Ring | Aromatic Residue (e.g., Phe, Tyr) |
| Halogen Bond | 5-Chloro group | Carbonyl Oxygen (Backbone or side chain) |
Such computational predictions provide a detailed hypothesis of the binding mechanism, which guides the design of new analogs with improved affinity and specificity for the target protein. mdpi.comchemrxiv.org
Structure Activity Relationship Sar and Mechanistic Studies in Vitro Focus
Systematic Structural Modifications and Their Influence on Molecular Function
The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that provides a versatile, three-dimensional scaffold in drug design. nih.govnih.gov Its non-planar structure, which undergoes "pseudorotation," allows it to efficiently explore pharmacophore space and contribute significantly to the molecule's stereochemistry. nih.gov The stereogenicity of the carbons in the pyrrolidine ring is a critical feature, as different spatial orientations of substituents can lead to distinct biological profiles due to varied binding modes with enantioselective proteins. nih.gov
Substituents on the pyrrolidine ring can directly influence the molecule's properties; for example, substituents at the C-2 position can alter the basicity of the nitrogen atom, while those at C-4 can affect the ring's puckering. nih.gov In SAR studies of pyrimidine-4-carboxamides, replacing a morpholine group with a pyrrolidine ring at the C-2 position resulted in a nearly four-fold increase in inhibitory potency, highlighting the favorable characteristics of the pyrrolidine scaffold. acs.org For a series of 2,4,5-trisubstituted pyrimidines based on the inhibitor IKK16, the presence of a flexible 4-(pyrrolidin-1-yl)piperidine tail extending from the C-2 position was found to be crucial for activity against plasmodial kinases. nih.govchemrxiv.org Truncation of this moiety proved detrimental to the compound's inhibitory function. chemrxiv.org
The chloro-substituent at the C-5 position of the pyrimidine (B1678525) ring plays a pivotal role in modulating the compound's interaction with its molecular targets. In studies of 2,4,5-trisubstituted pyrimidines as kinase inhibitors, the presence of a 5-chloro group was shown to establish favorable hydrophobic contacts with the kinase's gatekeeper residue, specifically Phe99. nih.gov This interaction is a key contributor to the compound's binding affinity.
The introduction of a chloro group at this position has been demonstrated to significantly enhance potency. For instance, the chloro-substituted analogue (compound 18r) of the parent inhibitor IKK16 showed a 20-fold increase in potency against the plasmodial kinase PfPK6. nih.gov This demonstrates that the electronic and steric properties of the chlorine atom are highly influential in optimizing the interaction profile of the molecule within the target's binding site. The development of potent ALK/EGFR dual kinase inhibitors has also utilized the 5-chloro-pyrimidine scaffold, underscoring the importance of this feature for high-affinity binding. nih.gov
The substituent at the C-2 position of the pyrimidine core is a primary determinant of interaction specificity and potency. For pyrimidine-based kinase inhibitors, this position is often occupied by a group that can form critical hydrogen bonds with the hinge region of the kinase active site. chemrxiv.org
In the IKK16 series of compounds, the C-2 position is linked to a 4-(pyrrolidin-1-yl)piperidine tail via an amide linker. nih.govchemrxiv.org SAR studies revealed that this entire substituent is essential for activity. chemrxiv.org Attempts to simplify this structure, for example by replacing it with various substituted anilines or a benzylamine group, resulted in a significant loss of inhibitory activity against the target kinases PfGSK3 and PfPK6. chemrxiv.org This indicates that the size, flexibility, and specific chemical features of the C-2 substituent are finely tuned for optimal molecular recognition and function. Further studies on pyrimidine-based inhibitors have shown that incorporating specific side chains, such as substituted pyrazoles, at the C-2 position can lead to narrower, more selective inhibition profiles. acs.org
In Vitro Molecular Target Interaction Studies
Biochemical assays are fundamental to elucidating the mechanisms by which these compounds interact with their molecular targets and to characterizing their potency and selectivity.
Compounds based on the 5-chloro-2-(pyrrolidin-yl)pyrimidine scaffold have been identified as potent kinase inhibitors. nih.gov The general mechanism for aminopyrimidine kinase inhibitors involves the formation of key hydrogen bonds between the pyrimidine's 2-amino group and the backbone of the kinase hinge region. chemrxiv.orgacs.org This interaction anchors the inhibitor within the ATP-binding pocket. acs.org
For the 2,4,5-trisubstituted pyrimidine series, including analogues of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine, the aryl group at the C-4 position is directed toward the catalytic lysine, while the substituent at the C-2 position extends towards the solvent-exposed region of the binding site. nih.gov The 5-chloro group contributes to binding affinity through hydrophobic interactions with the gatekeeper residue. nih.gov The compound IKK16, which features this core structure, was identified as a dual inhibitor of the plasmodial kinases PfGSK3 and PfPK6, suggesting a multitargeted mechanism that could be advantageous in overcoming drug resistance. nih.govchemrxiv.org
The potency of pyrimidine-based inhibitors is quantified through biochemical assays that determine the half-maximal inhibitory concentration (IC₅₀). For the IKK16 series, modifications at the C-5 position of the pyrimidine ring led to substantial variations in activity. The introduction of a chloro substituent resulted in one of the most potent compounds in the series against PfPK6.
The table below summarizes the in vitro inhibitory activity of IKK16 and its 5-substituted analogues against two plasmodial kinases.
| Compound | 5-Position Substituent | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| IKK16 (Parent) | -H | 105 ± 20 | 387 ± 45 | nih.gov |
| 18n | -CH₃ | 155 ± 12 | 45 ± 2 | nih.gov |
| 18r | -Cl | 314 ± 49 | 19 ± 3 | nih.gov |
Selectivity is a critical aspect of inhibitor profiling. The parent compound, IKK16, was evaluated against a panel of 468 human kinases to assess its selectivity. The results showed that IKK16 is a relatively promiscuous inhibitor, hitting 41 kinase targets with greater than 90% inhibition at a concentration of 1 µM, and exhibiting a selectivity score (S₁₀) of 0.10. nih.govchemrxiv.org This broad activity profile highlights the challenge in designing highly selective kinase inhibitors based on common scaffolds.
Analysis of Molecular Determinants for Binding and Eliciting Response
No information is available in the public research domain regarding the specific molecular determinants for the binding of this compound to any biological target.
Development and Application of Chemo-biological Probes and Tools
There is no published research on the development or application of this compound as a chemo-biological probe.
Design of Affinity Probes for Target Validation in Cellular Systems (in vitro)
No studies describing the design of affinity probes based on the this compound scaffold for in vitro target validation are available.
Utilization of the Compound as a Pharmacological Tool to Investigate Biological Pathways (in vitro)
There is no documented use of this compound as a pharmacological tool for the in vitro investigation of biological pathways.
Potential Applications in Chemical Sciences Excluding Clinical/therapeutic
Role as Versatile Synthetic Intermediates for Complex Molecule Construction
The structure of 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine is endowed with multiple reactive sites, making it a highly valuable intermediate for the synthesis of more complex molecules. The 5-chloropyrimidine (B107214) core is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the C5 position. This reactivity is a cornerstone of its utility as a building block.
Furthermore, the pyrrolidin-2-yl substituent introduces a chiral center, which is a critical feature for stereoselective synthesis. The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for the exploration of three-dimensional chemical space, a significant advantage in the design of complex molecular architectures. The synthesis of pyrimidinyl cyclopropane (B1198618) carboxylic acids, for example, showcases how pyrimidine (B1678525) units can serve as foundational components in the construction of intricate structures.
Table 1: Reactivity Profile of this compound
| Molecular Moiety | Reactive Site | Potential Reactions | Application in Synthesis |
|---|---|---|---|
| 5-Chloropyrimidine | C5-Cl Bond | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amines, alkoxides, thiols, etc. |
| 5-Chloropyrimidine | C-C Bonds | Cross-Coupling Reactions (e.g., Suzuki, Stille) | Formation of C-C bonds to build larger frameworks. |
| Pyrrolidine | N-H Bond | Acylation, Alkylation, Sulfonylation | Functionalization of the pyrrolidine ring. |
Application in Ligand Design for Organometallic Catalysis
Nitrogen-containing heterocycles are fundamental components in the design of ligands for organometallic catalysis. The this compound scaffold possesses multiple nitrogen atoms—two in the pyrimidine ring and one in the pyrrolidine ring—that can serve as donor sites for coordination with metal centers.
The spatial arrangement of these nitrogen atoms allows the molecule to potentially act as a bidentate or even a tridentate ligand. The coordination of the pyrimidine and pyrrolidine nitrogens to a metal can form stable chelate rings, which is a desirable feature for catalytic applications. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the chloro-substituent on the pyrimidine ring. This makes the compound a promising candidate for developing new catalysts for a variety of organic transformations, including cross-coupling reactions and asymmetric hydrogenation.
Exploration in Advanced Material Science
The field of advanced materials science is increasingly looking towards organic molecules with specific electronic and photophysical properties for applications in organic electronics, sensors, and imaging. Pyrimidine derivatives are known to exhibit interesting photophysical behaviors, including fluorescence and phosphorescence. researchgate.net
The electronic properties of this compound are influenced by the interplay between the π-deficient pyrimidine ring and the π-excessive pyrrolidine moiety. This arrangement can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for the development of fluorescent probes and organic light-emitting diode (OLED) materials. Studies on related 5-substituted 2-thiopyrimidines have shown that substitution at the C5 position significantly impacts the triplet excited state energies and lifetimes. rsc.orgresearchgate.net This suggests that the chloro group in the title compound could play a key role in modulating its photophysical characteristics.
Table 2: Comparative Photophysical Data of Related 5-Substituted Pyrimidine Analogs
| Compound | Triplet Excited State Energy (kJ mol⁻¹) | Triplet Lifetime |
|---|---|---|
| 2-thiouracil (TU) | ~307 | 70 ns |
| 5-t-butyl-2-thiouracil (BTU) | ~304 | 1.1 µs |
| 2-thiothymine (TT) | ~294 | 2.3 µs |
Data adapted from studies on 2-thiopyrimidine derivatives to illustrate the influence of C5 substitution. rsc.orgresearchgate.net
Contributions to Fundamental Heterocyclic Chemistry and Scaffold Diversification
The synthesis and study of molecules like this compound contribute significantly to the advancement of fundamental heterocyclic chemistry. The creation of hybrid structures that combine two distinct and important heterocyclic scaffolds—pyrimidine and pyrrolidine—is a key strategy in scaffold diversification. nih.gov This approach allows chemists to generate novel molecular frameworks with unique properties that may not be accessible from a single heterocyclic system. mdpi.com
The pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs, valued for its stereochemical possibilities and its ability to create three-dimensional complexity. The pyrimidine ring is a crucial component of nucleobases and numerous bioactive compounds. researchgate.net Studying the reactivity and properties of their combined scaffold provides deeper insights into structure-property relationships. Functionalization of the 5-chloro position, for instance, opens up pathways to extensive libraries of new compounds, thereby expanding the accessible chemical space for various research applications. thieme.de
Future Directions and Research Opportunities
Development of Next-Generation Synthetic Methodologies
The advancement of synthetic chemistry offers opportunities to produce 5-Chloro-2-(pyrrolidin-2-YL)pyrimidine and its analogs with greater efficiency, stereochemical control, and environmental sustainability. Future research will likely focus on moving beyond traditional batch synthesis to embrace modern, enabling technologies.
Key areas of development include:
Continuous Flow Synthesis: Transitioning the synthesis to continuous flow systems can offer significant advantages, including enhanced safety, improved heat and mass transfer, and higher reproducibility. vapourtec.comnih.gov Flow chemistry allows for the precise control of reaction parameters, potentially reducing reaction times from hours to minutes and enabling safer handling of reactive intermediates. mdpi.com
Biocatalysis: The pyrrolidine (B122466) moiety of the target molecule contains a stereocenter, making enantioselective synthesis crucial for pharmacological applications. Biocatalytic methods, using engineered enzymes like cytochrome P450 variants, can facilitate the asymmetric synthesis of the chiral pyrrolidine precursor. nih.govcaltech.edu This approach offers high enantioselectivity under mild, environmentally friendly conditions, which is a significant improvement over classical chiral resolution or asymmetric synthesis methods. escholarship.orgrsc.org
Photocatalysis and Electrosynthesis: Visible-light photocatalysis provides a powerful tool for forming C-C and C-N bonds under mild conditions. rsc.org Future methodologies could leverage this technology for the late-stage functionalization of the pyrimidine (B1678525) or pyrrolidine rings, allowing for rapid diversification of the core structure.
Deconstruction-Reconstruction Strategies: Innovative approaches that allow for the opening of the pyrimidine ring and its subsequent re-formation with new building blocks could dramatically expand the accessible chemical space. nih.gov This strategy enables the diversification of the heterocyclic core in ways that are not possible through simple functionalization.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Potential Advantage for this compound Synthesis | Hypothetical Improvement |
|---|---|---|
| Traditional Batch | Established procedures | Baseline Yield: 60-70% |
| Continuous Flow | Increased yield, reduced reaction time, enhanced safety vapourtec.commdpi.com | Yield: >90%, Time: <30 min |
| Biocatalysis | High enantiomeric excess (>99% ee) for the pyrrolidine moiety nih.gov | Stereochemically pure product |
| Photocatalysis | Mild conditions for late-stage C-H functionalization rsc.org | Access to novel analogs |
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is an indispensable tool for accelerating the drug discovery and material design process. For this compound, a synergistic approach combining various computational techniques can guide the design of next-generation derivatives with optimized properties.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify the key structural features of the scaffold that are critical for biological activity. researchgate.netrsc.org These models can predict the potency of newly designed analogs before their synthesis, saving time and resources. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: To understand how derivatives of this compound interact with potential biological targets, MD simulations are crucial. Simulations on the nanosecond scale can confirm the stability of the ligand-receptor complex, identify key binding interactions, and provide insights into the dynamic behavior of the molecule within the binding site. nih.govnih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of designed ligands. rsc.orgtandfonline.com This provides a quantitative prediction of binding affinity, allowing for the prioritization of the most promising compounds for synthesis and experimental testing.
Table 2: Proposed Computational Workflow for Derivative Design
| Step | Computational Method | Objective and Predicted Outcome |
|---|---|---|
| 1. Target Identification | Inverse Docking / Pharmacophore Screening | Identify potential biological targets for the core scaffold. |
| 2. Lead Generation | 3D-QSAR / CoMFA / CoMSIA | Predict the activity of virtual compounds and guide structural modifications. rsc.org |
| 3. Binding Mode Analysis | Molecular Docking | Predict the binding pose and initial interactions with the target protein. |
| 4. Stability Assessment | Molecular Dynamics (MD) Simulation | Confirm the stability of the docked pose and identify key stable interactions. nih.gov |
| 5. Affinity Prediction | MM/GBSA Calculations | Quantitatively estimate the binding affinity (ΔG_binding) of designed analogs. tandfonline.com |
Exploration of Novel Molecular Interaction Spaces
The structural uniqueness of this compound suggests that it may interact with a wide range of biological targets beyond those currently known for similar heterocycles. A systematic exploration of its molecular interaction space is a critical future direction.
Key research opportunities include:
High-Throughput Screening (HTS): Screening the compound against large, diverse libraries of biological targets (e.g., kinases, G-protein coupled receptors, ion channels, and enzymes) can uncover unexpected biological activities and open up new therapeutic avenues.
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD campaigns. By identifying low-affinity fragments that bind to a target of interest, these can be grown or linked to generate potent lead compounds.
Development of Chemical Probes: Modifying the this compound structure to create chemical probes is a powerful strategy for target identification and validation. nih.gov By incorporating a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) or a photoreactive group, these probes can be used in chemoproteomic experiments to identify cellular binding partners. youtube.com
Table 3: Strategy for Exploring New Biological Targets
| Approach | Description | Potential Outcome |
|---|---|---|
| Phenotypic Screening | Screen the compound in cell-based assays representing various disease models. | Identify novel therapeutic areas without a preconceived target. |
| Target-Based HTS | Screen against a panel of several hundred purified protein targets. | Discover specific protein binders and potential mechanisms of action. |
| Chemoproteomics (ABPP) | Use a probe version of the molecule to pull down and identify binding proteins from cell lysates. youtube.com | Unbiased identification of direct cellular targets. |
Interdisciplinary Research Integrating Chemical Biology and Material Science Principles
The future of chemical research lies in the convergence of different scientific disciplines. For this compound, integrating principles from chemical biology and material science could lead to groundbreaking applications.
Chemical Biology Integration: Beyond its potential as a therapeutic agent, the compound can be developed into a tool for basic biological research. Designing activity-based probes (ABPs) based on this scaffold would allow for the profiling of enzyme activity directly in complex biological systems, providing valuable insights into disease pathways.
Material Science Integration: Nitrogen-containing heterocycles are increasingly recognized for their utility in material science, particularly in organic electronics. numberanalytics.com
Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a candidate for use in n-type organic semiconductors. acs.orgresearchgate.net Future research could explore the incorporation of the this compound moiety into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgktu.edu
Functional Polymers: The pyrrolidine ring provides a non-aromatic, flexible linker that can be functionalized for polymerization. rsc.org Polymers incorporating this scaffold could be designed for specific applications, such as gene delivery vectors or specialized porous materials for heterogeneous catalysis. nih.govuva.es
Table 4: Potential Interdisciplinary Applications
| Field | Application Area | Rationale |
|---|---|---|
| Chemical Biology | Activity-Based Probes | Covalent modification of enzyme active sites for target identification and validation. youtube.com |
| Material Science | Organic Semiconductors (OLEDs/OFETs) | The pyrimidine core possesses favorable electronic properties for electron transport materials. researchgate.net |
| Polymer Chemistry | Porous Organic Polymers | Use as a chiral building block for creating asymmetric catalysts. rsc.org |
| Biomaterials | Gene Delivery Systems | The cationic potential of the heterocyclic system could be leveraged for DNA complexation. nih.gov |
Q & A
Q. Optimization strategies :
- Monitor reaction temperature and solvent polarity to minimize side reactions (e.g., dichloromethane or THF for controlled reactivity).
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
Advanced: How can stereochemical outcomes at the pyrrolidine ring be analyzed, and what challenges arise in resolving chiral centers?
Answer:
The pyrrolidine ring introduces potential chirality, requiring stereoselective synthesis and analysis:
- Chiral HPLC : Use columns like Chiralpak® IG with hexane:isopropanol mobile phases to separate enantiomers.
- X-ray crystallography : Resolve absolute configuration, as demonstrated in bis[5-(pyridin-2-yl)pyrazine-2-carbonitrile]silver(I) perchlorate structures .
- NMR spectroscopy : Employ NOESY or Mosher’s acid derivatives to assign stereochemistry .
Q. Challenges :
- Racemization during synthesis due to acidic protons on the pyrrolidine nitrogen. Mitigate by using mild bases (e.g., K₂CO₃) and low temperatures .
Basic: What safety protocols are critical when handling this compound, particularly regarding waste disposal?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for reactions involving volatile intermediates .
- Waste management : Segregate halogenated waste (e.g., chloro-containing byproducts) and store in labeled containers at 0–6°C before professional disposal .
- Spill response : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How does the chloro substituent influence the reactivity of the pyrimidine ring in cross-coupling reactions?
Answer:
The chloro group at position 5 acts as a leaving group, enabling:
- Buchwald-Hartwig amination : Replace chlorine with amines using Pd catalysts (e.g., Pd(OAc)₂/Xantphos), as seen in ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives .
- Selective displacement : The electron-withdrawing effect of chlorine enhances electrophilicity at position 2, favoring nucleophilic attack by pyrrolidine .
Q. Contradictions :
- In fluorinated analogs (e.g., 2-chloro-5-fluoropyridine in ), fluorine’s electronegativity may reduce reactivity compared to non-fluorinated systems.
Basic: What analytical techniques are most effective for purity assessment and structural confirmation?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against certified reference materials (e.g., AldrichCPR standards in ).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀ClN₃O₂ at m/z 225.63 ).
- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .
Advanced: What computational methods predict the compound’s binding affinity in biological targets, and how do structural modifications alter activity?
Answer:
Q. Case study :
- In LY2409881 hydrochloride (a pyrimidine derivative), chloro substitution at position 5 enhances kinase inhibition by 30% compared to non-chlorinated analogs .
Basic: How can solvent selection impact the crystallization of this compound?
Answer:
- Polar aprotic solvents : DMSO or DMF promote solubility but hinder crystallization.
- Mixed-solvent systems : Use ethanol/water (7:3) for slow evaporation, yielding monoclinic crystals suitable for X-ray analysis .
Advanced: What mechanistic insights explain side-product formation during pyrrolidine coupling, and how can selectivity be improved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
